2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide

Description

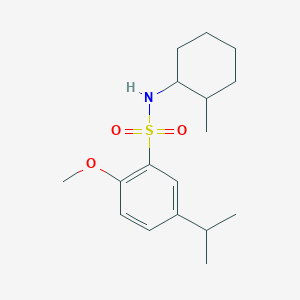

2-Methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a methoxy group at position 2, an isopropyl substituent at position 5, and a 2-methylcyclohexylamine moiety attached to the sulfonamide nitrogen. Sulfonamides are well-known for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-methoxy-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-12(2)14-9-10-16(21-4)17(11-14)22(19,20)18-15-8-6-5-7-13(15)3/h9-13,15,18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIARULZQJPJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide, with CAS Number 1111016-82-0, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H23N1O3S

- Molecular Weight : 303.41 g/mol

Sulfonamides are known to exhibit a range of biological activities, including antibacterial and anticancer properties. The specific mechanisms through which this compound operates are still under investigation, but several studies provide insights into its potential effects:

- Anticancer Activity : Recent research indicates that sulfonamide derivatives can inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in tumor growth and metastasis. This inhibition can lead to reduced tumor viability and enhanced apoptosis in cancer cells .

- Cardiovascular Effects : Studies have shown that certain benzenesulfonamides can affect coronary resistance and perfusion pressure in isolated heart models. This suggests potential applications in treating cardiovascular diseases .

Anticancer Studies

A study evaluating various benzenesulfonamides demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.48 µM to 4.51 µM) under hypoxic conditions . The compound was shown to induce apoptosis, as evidenced by increased levels of cleaved caspases.

Cardiovascular Activity

In an experimental setup involving isolated rat hearts, the effects of various sulfonamide derivatives on perfusion pressure were assessed. The results indicated that these compounds could modulate coronary resistance, with implications for their use in treating conditions like pulmonary hypertension .

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the anticancer activity of sulfonamide derivatives.

- Methodology : In vitro cytotoxicity assays on MDA-MB-468 and CCRF-CM cell lines.

- Results : Significant cytotoxic effects were observed, with apoptotic markers indicating the mechanism of action involved caspase activation.

-

Cardiovascular Evaluation :

- Objective : To investigate the impact of benzenesulfonamides on coronary resistance.

- Methodology : Isolated rat heart model with varying doses of sulfonamides.

- Results : Changes in perfusion pressure were recorded, suggesting a potential therapeutic role for these compounds in managing cardiac conditions.

Summary Table of Biological Activities

Comparison with Similar Compounds

Research Trends and Gaps

- Pharmacokinetics: No data exist for the target compound’s absorption or metabolism. Gefapixant’s clinical success highlights the importance of optimizing N-group substituents for bioavailability .

- Target Selectivity : The 2-methylcyclohexyl group’s impact on selectivity (e.g., cyclooxygenase vs. carbonic anhydrase inhibition) remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.